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5-HT2C agonist-3

Cat. No.: B12376806
M. Wt: 351.8 g/mol
InChI Key: KNTRIIJGIFKPED-XMZRARIVSA-N
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Description

Overview of Serotonin (B10506) Receptors and the 5-HT2 Subfamily

Serotonin, or 5-hydroxytryptamine (5-HT), is a neurotransmitter that mediates a vast range of functions, including mood, cognition, and appetite. bmbreports.org Its effects are carried out by a large family of 5-HT receptors, which are classified into seven distinct families (5-HT1 to 5-HT7). frontiersin.org Most of these are G protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. eurofinsdiscovery.com

The 5-HT2 receptor subfamily is a critical component of the broader serotonin system and consists of three members: 5-HT2A, 5-HT2B, and 5-HT2C. wikipedia.orgtocris.com All three are GPCRs that primarily couple to Gq/G11 proteins. bmbreports.orgwikipedia.org This coupling initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn increases intracellular levels of inositol (B14025) triphosphate and calcium, mediating excitatory neurotransmission. bmbreports.orgeurofinsdiscovery.com While they share this primary signaling pathway, the subtypes are distributed differently throughout the body and are involved in distinct physiological processes. patsnap.com The 5-HT2A receptor is heavily implicated in mood and perception, the 5-HT2B receptor in cardiovascular function, and the 5-HT2C receptor in appetite, anxiety, and mood regulation. patsnap.com

Structural and Molecular Biological Characteristics of the 5-HT2C Receptor

The 5-HT2C receptor, like other members of the 5-HT2 family, is a seven-transmembrane domain receptor. frontiersin.org It shares significant sequence homology with the other subtypes, particularly the 5-HT2A receptor, with which it has nearly 80% sequence identity in the transmembrane regions. bmbreports.orgacs.org This similarity results in overlapping pharmacological profiles for many compounds. bmbreports.orgtaylorandfrancis.com

As a member of the GPCR superfamily, the 5-HT2C receptor's primary function is to transduce extracellular signals into intracellular responses. bmbreports.orgwikipedia.org Its canonical signaling pathway involves coupling to Gq/G11 proteins. wikipedia.orgwikipedia.org This interaction activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). tocris.com These second messengers then propagate the signal within the cell. However, research has revealed a more complex signaling profile. Studies have shown that the 5-HT2C receptor can also couple to the G13 protein, a function that is altered by RNA editing. nih.gov The unedited isoform of the receptor (INI) can functionally couple to both Gq and G13, whereas extensively edited versions lose their ability to couple to G13. nih.gov This differential coupling allows for a more nuanced regulation of cellular processes. nih.gov

The human gene encoding the 5-HT2C receptor, designated HTR2C, is located on the X chromosome at band Xq23. wikipedia.orggenecards.org The gene's structure is complex, spanning over 230 kilobases of DNA and containing six exons and five introns. nih.gov The coding region itself is interrupted by three introns. nih.gov Transcription of the HTR2C gene does not rely on a classic TATA-box sequence and can be initiated at multiple sites, suggesting a complex regulatory mechanism. nih.gov The gene's 5'-flanking region contains numerous potential binding sites for various transcription factors, allowing for fine-tuned control of its expression in different tissues and under different physiological conditions. nih.gov

A unique feature of the 5-HT2C receptor is that its pre-messenger RNA (pre-mRNA) undergoes extensive adenosine-to-inosine (A-to-I) RNA editing. uic.eduunc.edu This post-transcriptional modification occurs at five specific sites within the region of the mRNA that codes for the second intracellular loop of the receptor. frontiersin.org This loop is critically involved in G protein coupling. wikipedia.org The editing process can generate up to 24 different protein isoforms from a single gene, each with potentially distinct functional properties. unc.eduresearchgate.net

The unedited isoform is known as the INI isoform. nih.gov Editing at the various sites can result in several amino acid changes, leading to isoforms such as VNV, VSV, and the fully edited VGV. wikipedia.orgnih.govuic.edu This editing has profound functional consequences, primarily affecting the receptor's signaling efficiency. The fully edited VGV isoform, for instance, shows considerably reduced G-protein coupling, agonist potency, and serotonin binding affinity compared to the unedited INI isoform. wikipedia.org The INI isoform couples more efficiently to G proteins and is considered more functionally active. genesilico.pl This process of RNA editing represents a sophisticated mechanism for diversifying receptor function and regulating serotonergic neurotransmission. nih.gov

IsoformEditing StatusRelative G Protein Coupling EfficiencyRelative Agonist Potency
INIUneditedHighHigh
VSVEditedReducedReduced
VGVExtensively EditedSignificantly ReducedSignificantly Reduced

The 5-HT2C receptor is widely distributed throughout the mammalian CNS, with a pattern distinct from other serotonin receptors. researchgate.net It is found almost exclusively in the brain. researchgate.net Historically, the highest density of 5-HT2C receptors was identified in the choroid plexus. csic.esnih.gov However, significant expression is also observed in many other critical brain regions. wikipedia.orgnih.gov

High levels of 5-HT2C receptor mRNA and binding sites are found in cortical areas (such as the prefrontal, piriform, and entorhinal cortex), limbic structures (including the hippocampus, amygdala, and nucleus accumbens), and the basal ganglia (like the subthalamic nucleus and substantia nigra). frontiersin.orgwikipedia.orgnih.gov Other notable areas of expression include the anterior olfactory nucleus, lateral septal nucleus, and various brainstem nuclei. wikipedia.orgnih.gov Within these regions, the receptor is primarily located on postsynaptic membranes. frontiersin.org Interestingly, in the raphe nuclei, where serotonin-producing neurons originate, 5-HT2C receptors are not expressed by the serotonergic cells themselves but rather by local GABAergic interneurons. csic.es This arrangement suggests that 5-HT2C receptors participate in a negative feedback loop, where serotonin release activates these GABAergic neurons, which in turn inhibit the firing of the serotonin neurons. csic.es

Brain RegionRelative Expression Level of 5-HT2C Receptor
Choroid PlexusVery High
Cortex (Prefrontal, Piriform)High
Limbic System (Amygdala, Hippocampus, Nucleus Accumbens)High
Basal Ganglia (Substantia Nigra, Subthalamic Nucleus)High
Anterior Olfactory NucleusHigh
Raphe NucleiPresent (on GABAergic neurons)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23ClFNO2 B12376806 5-HT2C agonist-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23ClFNO2

Molecular Weight

351.8 g/mol

IUPAC Name

1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C19H22FNO2.ClH/c1-22-18-6-4-3-5-13(18)11-21-12-14-9-16(14)17-10-15(20)7-8-19(17)23-2;/h3-8,10,14,16,21H,9,11-12H2,1-2H3;1H/t14-,16+;/m1./s1

InChI Key

KNTRIIJGIFKPED-XMZRARIVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)F)[C@H]2C[C@@H]2CNCC3=CC=CC=C3OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)F)C2CC2CNCC3=CC=CC=C3OC.Cl

Origin of Product

United States

Molecular Pharmacology of 5 Ht2c Agonism

Ligand Binding and Receptor Interaction Dynamics

The binding of an agonist to the 5-HT2C receptor is a multifaceted process involving a specific three-dimensional pocket within the receptor known as the orthosteric site. This interaction is not a simple lock-and-key mechanism but rather a dynamic interplay of various non-covalent forces that stabilize the ligand-receptor complex and induce a conformational change in the receptor, leading to its activation.

Characterization of Orthosteric Binding Site Interactions

The orthosteric binding pocket of the 5-HT2C receptor is a highly structured environment, shaped by amino acid residues from several transmembrane (TM) helices. nih.govshanghaitech.edu.cn The precise nature of the interactions between a 5-HT2C agonist and these residues determines the ligand's affinity and efficacy.

Extensive research, including site-directed mutagenesis and computational modeling, has identified several key amino acid residues within the 5-HT2C receptor that are crucial for agonist binding. nih.govoup.comnih.gov These residues form a network of contacts that anchor the ligand in the binding pocket.

A canonical interaction for many aminergic GPCRs, including the 5-HT2C receptor, involves a salt bridge between a protonated nitrogen atom on the ligand and the highly conserved aspartate residue at position 3.32 (Asp134). nih.gov This electrostatic interaction is a primary anchor point for many 5-HT2C agonists.

Beyond this critical salt bridge, a constellation of other residues contributes to the binding and recognition of agonists. These include:

Serine residues (Ser138, Ser219, Ser336): These residues can form hydrogen bonds with polar moieties on the agonist molecule. For instance, the endogenous agonist serotonin (B10506) forms a hydrogen bond between its indole (B1671886) amine and Ser219. wikipedia.org

Phenylalanine residues (Phe223, Phe328): The aromatic rings of these residues engage in van der Waals and aromatic stacking interactions with the ligand. wikipedia.org The indole ring of serotonin, for example, is sandwiched between Phe223 and Phe328. wikipedia.org

Tryptophan (Trp324) and Isoleucine (Ile332): These residues contribute to the hydrophobic pocket and can form van der Waals interactions with the ligand. oup.comwikipedia.org

Tyrosine (Tyr743): This residue can participate in hydrogen bonding. For example, the 5-hydroxy group of serotonin is thought to form a hydrogen bond with Tyr743. nih.gov

The following table summarizes the key amino acid residues and their primary roles in ligand recognition:

ResidueLocation (TM Helix)Primary Interaction TypeInteracting Ligand Moiety (Example: Serotonin)
Asp134 3Salt BridgeProtonated Amine
Ser138 3Hydrogen BondingPolar groups
Ser219 5Hydrogen BondingIndole Amine
Phe223 5Van der Waals, Aromatic StackingIndole Ring
Trp324 6Van der WaalsIndole Ring
Phe328 6Van der Waals, Aromatic StackingIndole Ring
Ile332 6Van der WaalsIndole Ring
Ser336 6Hydrogen BondingPolar groups
Tyr743 7Hydrogen Bonding5-Hydroxy Group

As mentioned, the salt bridge between the agonist's protonated amine and Asp134 is a fundamental interaction for most aminergic ligands at the 5-HT2C receptor. nih.gov This strong electrostatic attraction provides a significant portion of the binding energy.

Van der Waals forces, though individually weaker, are numerous and collectively crucial for the precise fit and stabilization of the ligand within the binding pocket. The aromatic rings of Phe223 and Phe328 create a stacking interaction with the aromatic core of many agonists, including the indole ring of serotonin. wikipedia.org Similarly, hydrophobic residues like Ile332 and Trp324 contribute to a non-polar environment that favorably interacts with the non-polar parts of the agonist molecule. oup.comwikipedia.org

Hydrogen bonds provide directional and specific interactions that are critical for ligand recognition and orientation. In addition to the interactions with serine and tyrosine residues mentioned earlier, a network of hydrogen bonds can exist, further stabilizing the ligand-receptor complex. For instance, the endogenous agonist serotonin forms hydrogen bonds with Ser131 and Ile332 via its hydroxide (B78521) substituent. wikipedia.org The precise pattern of hydrogen bonding can differ between various agonists, contributing to their unique pharmacological profiles.

Structural Insights from Receptor-Ligand Complex Analysis

The determination of high-resolution structures of the 5-HT2C receptor in complex with various ligands has provided invaluable insights into the molecular basis of agonism and antagonism. nih.govshanghaitech.edu.cnnih.govunc.educhemaxon.com Techniques like X-ray crystallography and cryo-electron microscopy have revealed the precise binding poses of ligands and the conformational changes that occur upon receptor activation.

For example, the structure of the 5-HT2C receptor bound to the agonist ergotamine revealed a compact binding pocket and an outward movement of the intracellular end of transmembrane helix 6, a hallmark of GPCR activation. nih.gov These structural studies confirm the importance of the key amino acid residues identified through mutagenesis and modeling and provide a detailed blueprint for the rational design of novel 5-HT2C receptor ligands.

Intracellular Signaling Cascades Triggered by 5-HT2C Agonists

The binding of an agonist to the 5-HT2C receptor prompts a conformational change in the receptor, leading to the activation of various intracellular signaling pathways. patsnap.com These pathways are not mutually exclusive and can exhibit crosstalk, allowing for a nuanced and context-dependent cellular response. The primary signaling mechanisms involve the activation of G proteins, leading to the production of second messengers and the subsequent engagement of downstream effector proteins. patsnap.comresearchgate.net

G Protein Coupling Mechanisms (Gαq/11, Gα12/13)

The 5-HT2C receptor canonically couples to G proteins of the Gαq/11 family. researchgate.netphysiology.orgnih.gov This interaction is a cornerstone of 5-HT2C receptor signaling. jneurosci.org Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the Gαq/11 subunit, causing its dissociation from the Gβγ dimer and subsequent activation of downstream effectors. nih.gov

In addition to the canonical Gαq/11 pathway, there is substantial evidence that 5-HT2C receptors can also couple to Gα12/13 proteins. researchgate.netjneurosci.org This "atypical" coupling expands the signaling repertoire of the receptor, enabling it to influence a distinct set of cellular processes. researchgate.net For instance, the Gα12/13-mediated pathway has been implicated in the regulation of the actin cytoskeleton and stress fiber formation. researchgate.net Studies have shown that 5-HT2C receptor-mediated stress fiber formation is dependent on Gα13. researchgate.net Furthermore, the coupling to Gα12/13 can lead to the activation of phospholipase D (PLD), which contributes to the activation of protein kinase C (PKC) and the subsequent phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). researchgate.netnih.gov

Phosphoinositide Hydrolysis Pathway Activation

A major consequence of Gαq/11 activation by 5-HT2C receptor agonists is the stimulation of the phosphoinositide hydrolysis pathway. patsnap.comnih.govsdbonline.org This cascade is a central mechanism through which 5-HT2C receptors exert their physiological effects.

Activated Gαq/11 directly stimulates the enzyme phospholipase Cβ (PLCβ). researchgate.netsci-hub.se PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netjneurosci.org The activation of PLCβ leads to a measurable accumulation of inositol phosphates (IPs) within the cell. nih.govpsu.edu This accumulation is a widely used functional assay to quantify the activity of 5-HT2C receptor agonists. psu.eduacs.orgpsu.edu For instance, serotonin (5-HT) has been shown to stimulate a rapid release of all three inositol phosphate (B84403) isomers (IP1, IP2, and IP3) in a manner that is sensitive to 5-HT2C antagonists. nih.gov Various agonists, including DOI, MK212, and mCPP, have demonstrated full efficacy in stimulating PLC activity at human 5-HT2C receptors. nih.gov

The second product of PIP2 hydrolysis, diacylglycerol (DAG), remains in the cell membrane where it functions as a critical activator of protein kinase C (PKC). patsnap.comresearchgate.netwikipedia.org PKC is a family of serine/threonine kinases that, once activated, phosphorylate a wide array of substrate proteins, thereby modulating their activity and influencing numerous cellular processes. wikipedia.orgchemeurope.com The activation of PKC is a key downstream event in the 5-HT2C signaling cascade and has been shown to be involved in the regulation of other signaling pathways, including the ERK1/2 pathway. nih.govjneurosci.orgnih.gov

The other second messenger produced from PIP2 hydrolysis, inositol 1,4,5-trisphosphate (IP3), diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum. researchgate.net This binding triggers the release of calcium ions (Ca2+) from these intracellular stores, leading to a rapid and transient increase in the cytosolic Ca2+ concentration. patsnap.comresearchgate.netnih.gov This mobilization of intracellular Ca2+ is a hallmark of 5-HT2C receptor activation and can be measured experimentally to assess agonist activity. nih.govgenscript.comguidetopharmacology.org For example, 5-HT has been shown to mobilize intracellular Ca2+ in a dose-dependent manner in cells expressing 5-HT2C receptors. nih.gov Agonists such as mCPP and DOI also induce an increase in intracellular Ca2+ levels. nih.gov The initial rise in Ca2+ is typically followed by a more sustained phase, which is dependent on the influx of extracellular Ca2+. physiology.org

Phospholipase A2 (PLA2) Activation and Arachidonic Acid Metabolite Generation

Beyond the canonical PLC pathway, 5-HT2C receptor agonists can also activate phospholipase A2 (PLA2). researchgate.netnih.govnih.gov This activation leads to the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid (AA). nih.govjpp.krakow.pl The released arachidonic acid can then be metabolized by various enzymes, such as cyclooxygenases (COX) and lipoxygenases, to generate a diverse array of biologically active eicosanoids, including prostaglandins (B1171923) and leukotrienes. nih.govjpp.krakow.pl

Interestingly, the activation of the PLA2 pathway can occur independently of the PLC pathway. jpp.krakow.pl Research has shown that some 5-HT2C receptor agonists may preferentially activate one pathway over the other, a phenomenon known as "agonist-directed trafficking" or "functional selectivity". nih.govsdbonline.org For example, some agonists like TFMPP show a preference for the PLC-IP pathway, while others such as LSD favor the PLA2-AA pathway. nih.govsdbonline.org This differential activation of signaling pathways by different agonists adds another layer of complexity to 5-HT2C receptor pharmacology and has important implications for the development of therapeutic agents with specific downstream effects. nih.govresearchgate.net

Phospholipase D (PLD) Pathway Involvement

Activation of the 5-HT2C receptor has been shown to stimulate the phospholipase D (PLD) pathway. wikipedia.orgpsu.edu This can occur through the coupling of the receptor to the Gα13 subunit. molbiolcell.org The activation of PLD leads to the hydrolysis of phosphatidylcholine to produce phosphatidic acid, which can then be converted to diacylglycerol (DAG). psu.edu DAG is a crucial second messenger that activates protein kinase C (PKC). patsnap.com

Studies in various cell lines, including NIH-3T3 cells and primary choroid plexus cell cultures, have demonstrated 5-HT2C receptor-stimulated PLD activity. psu.edu Furthermore, research indicates that the PLD pathway is involved in the downstream activation of the extracellular signal-regulated kinase (ERK) pathway. psu.edunih.gov Functional cellular studies have established that an increase in phosphorylated PLD is a mechanistic response to 5-HT2C receptor activation. oup.com Interestingly, evidence of biased agonism has been observed, where specific 5-HT2C receptor agonists, such as WAY163909, preferentially activate the phosphorylation of PLD2 over PLD1. oup.com

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Activation

The activation of the extracellular signal-regulated kinase (ERK1/2) pathway is another significant consequence of 5-HT2C receptor agonism. molbiolcell.orgmolbiolcell.org This pathway is crucial for processes such as neuronal differentiation, survival, and plasticity. wikipedia.org The stimulation of ERK1/2 by 5-HT2C agonists has been observed in various cell types, including Chinese hamster ovary (CHO) cells and HEK-293 cells stably expressing the receptor. molbiolcell.orgmolbiolcell.org

The mechanisms underlying 5-HT2C receptor-mediated ERK1/2 activation are complex and can be both G protein-dependent and independent. molbiolcell.orgmolbiolcell.org Some studies suggest that ERK1/2 activation is dependent on the PLD-PKC pathway. nih.gov In certain cellular contexts, 5-HT-stimulated ERK1/2 phosphorylation requires PLD, PKC, and the activation of the Raf/MEK/ERK module, while being independent of PLC and endocytosis. psu.edunih.gov However, other research indicates that 5-HT2C receptor-mediated ERK1/2 activation can be independent of Gαq and Gα13 proteins. molbiolcell.orgmolbiolcell.org In some instances, ERK1/2 activation is mediated by a β-arrestin-dependent and G protein-independent mechanism that also involves calmodulin. amazonaws.com This prolonged activation of ERK1/2, lasting for up to three hours, is a notable feature of 5-HT2C receptor signaling. molbiolcell.orgamazonaws.com

Receptor Functional Selectivity and Biased Agonism

The concept of functional selectivity, or biased agonism, posits that different agonists binding to the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. jneuropsychiatry.org This phenomenon is particularly relevant to the 5-HT2C receptor, where agonists can display bias towards G protein-dependent pathways or β-arrestin-mediated signaling. biorxiv.org

Differential Coupling to G Protein-Dependent Signaling Pathways

While the 5-HT2C receptor is primarily known to couple to Gαq/11, leading to PLC activation and subsequent inositol phosphate (IP) production and intracellular calcium mobilization, it can also couple to other G protein subtypes, including Gαi/o and Gα12/13. wikipedia.orgspringermedizin.dejneurosci.org In situ reconstitution experiments have shown that the 5-HT2C receptor robustly activates Gαq and can marginally activate Gαo or Gαi. researchgate.netnih.gov However, when co-expressed in Sf9 cells, the receptor appeared to activate Gαi2 in preference to Gαq, highlighting how the cellular environment can influence G protein coupling selectivity. researchgate.netnih.gov

Agonist-directed trafficking of receptor stimulus has been observed, where agonists show different efficacies for different G protein-mediated pathways. For example, the agonists (+)-2,5-dimethoxy-4-iodoamphetamine (DOI) and quipazine (B1207379) showed a reversal of efficacy between the phosphoinositide/Ca2+ pathways (Gq/11-mediated) and the ERK1/2 pathway. psu.edunih.gov This differential coupling allows for a nuanced modulation of cellular responses depending on the specific agonist bound to the receptor.

Characterization of Beta-Arrestin Recruitment Profiles

β-arrestins are key regulatory proteins that not only mediate receptor desensitization and internalization but also act as signal transducers themselves, often initiating G protein-independent signaling cascades. nih.gov The recruitment of β-arrestin to the 5-HT2C receptor is agonist-dependent. nih.gov

Some agonists are "G protein-biased," meaning they preferentially activate G protein signaling with little to no recruitment of β-arrestin. For instance, the compound (+)-15a, a 2-arylcyclopropylmethylamine derivative, is a functionally-selective 5-HT2C agonist that potently stimulates the Gq-mediated calcium flux assay without any detectable β-arrestin recruitment. researchgate.net Similarly, the naturally occurring aporphine (B1220529) 1857 acts as a selective partial agonist for 5-HT2C with an exclusive bias towards Gq signaling and no β-arrestin recruitment. biorxiv.orgacs.org In contrast, other agonists, like lorcaserin (B1675133), are full agonists for both G protein and β-arrestin pathways. biorxiv.org In fact, lorcaserin has been described as a "super agonist" for β-arrestin recruitment to the 5-HT2C receptor. nih.gov

The table below summarizes the β-arrestin recruitment profiles for selected 5-HT2C receptor agonists.

Compoundβ-Arrestin Recruitment ActivitySignaling Bias
(+)-15aNo detectable activityG protein biased
1857 ( (R)-asimilobine)No detectable activityG protein biased
LorcaserinFull agonist ("super agonist")Balanced/β-arrestin biased
BMB-101Minimal to no recruitment of β-arr1 and β-arr2Gq protein biased

This table is based on available research data and may not be exhaustive. biorxiv.orgnih.govresearchgate.netaesnet.org

Implications of Signaling Bias for Functional Outcomes

The signaling bias of 5-HT2C receptor agonists has significant implications for their functional outcomes and therapeutic potential. By selectively activating certain pathways while avoiding others, biased agonists may offer a more targeted therapeutic effect with fewer side effects. biorxiv.org For example, G protein-biased agonists that avoid β-arrestin recruitment might lead to reduced receptor desensitization and tolerance, potentially enhancing long-term therapeutic efficacy. aesnet.org

The development of G protein-biased 5-HT2C agonists is a promising strategy for conditions like obesity and certain central nervous system disorders. biorxiv.orgacs.org The ability to fine-tune the signaling profile of a drug by designing biased agonists opens up new avenues for the development of more precise and effective medications targeting the 5-HT2C receptor. jneurosci.org

Mechanisms of Receptor Desensitization and Sensitization

The responsiveness of the 5-HT2C receptor is dynamically regulated through processes of desensitization (attenuated signaling after prolonged activation) and sensitization (enhanced signaling). nih.gov These mechanisms are crucial for maintaining cellular homeostasis and are influenced by the specific ligands interacting with the receptor.

Desensitization: Prolonged exposure to agonists leads to the desensitization of the 5-HT2C receptor. nih.gov This process is often rapid and dependent on the specific agonist and the signaling pathway being measured. neurotransmitter.net For instance, the arachidonic acid release response mediated by phospholipase A2 desensitizes more rapidly than the inositol phosphate accumulation mediated by phospholipase C. neurotransmitter.netkarger.com

A key mechanism of desensitization involves the phosphorylation of the receptor by protein kinases, such as PKC, which is a downstream effector of the 5-HT2C receptor. nih.gov This phosphorylation can promote the binding of β-arrestins, which sterically hinder G protein coupling and promote receptor internalization into the endocytic recycling compartment. nih.govkarger.com The non-edited isoform of the 5-HT2C receptor (5-HT2C-INI) exhibits constitutive internalization due to its interaction with β-arrestins, even in the absence of an agonist. nih.gov

Sensitization: Conversely, prolonged treatment with inverse agonists can lead to receptor sensitization. nih.gov For example, exposure to the inverse agonist SB 206553 for 20 hours has been shown to sensitize the 5-HT2C receptor, likely by increasing the number of functional receptors at the cell surface. nih.gov Stress can also induce upregulation and sensitization of 5-HT2C receptors. researchgate.net

The table below provides a summary of findings related to 5-HT2C receptor desensitization.

ConditionEffect on 5-HT2C ReceptorKey Findings
Prolonged agonist exposure (e.g., 5-HT)DesensitizationReduces the ability of the agonist to elicit AA release and IP accumulation. neurotransmitter.net
Pre-exposure to high 5-HT concentrationDesensitizationDecreases 5-HT2C-receptor-mediated calcium mobilization. karger.com
Agonist-induced internalizationDesensitizationReceptors are internalized into the endocytic recycling compartment. karger.com
Prolonged inverse agonist exposure (e.g., SB 206553)SensitizationIncreases the number of functional receptors at the cell surface. nih.gov
StressSensitizationUpregulation and sensitization of 5-HT2C receptors. researchgate.net

This table summarizes key research findings on 5-HT2C receptor desensitization and sensitization.

Agonist-Induced Receptor Desensitization

Continuous or repeated exposure of 5-HT2C receptors to an agonist leads to a time-dependent attenuation of the signaling response, a phenomenon known as desensitization. This homeostatic process prevents overstimulation and is crucial for cellular adaptation. Desensitization of the 5-HT2C receptor is a multi-step process involving receptor phosphorylation, arrestin binding, and subsequent internalization.

Phosphorylation and Arrestin Recruitment: The primary event in rapid desensitization is the phosphorylation of the receptor at specific serine and threonine residues located within its intracellular domains, particularly the third intracellular loop (ICL3) and the C-terminal tail. This phosphorylation is mediated by G-protein coupled receptor kinases (GRKs). For instance, studies have shown that GRK2 and GRK3 are particularly effective at phosphorylating the agonist-occupied 5-HT2C receptor.

Once phosphorylated, the receptor's conformation is altered, creating a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and β-arrestin 2). The binding of β-arrestin to the phosphorylated receptor sterically hinders its ability to couple with G-proteins, effectively uncoupling it from the canonical Gαq/11 signaling pathway and terminating the production of second messengers like inositol phosphates.

Internalization: Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization from the plasma membrane into endocytic vesicles, a process primarily mediated by clathrin-coated pits. This physical removal of receptors from the cell surface further contributes to the desensitized state by reducing the number of available receptors for agonist binding. Research using cellular imaging and biochemical assays has demonstrated that agonists like serotonin and the selective agonist lorcaserin induce robust internalization of the 5-HT2C receptor. The rate and extent of this internalization can be agonist-dependent, reflecting differences in their ability to promote a receptor conformation that is conducive to GRK phosphorylation and arrestin binding.

After internalization, the receptor's fate is determined: it can be dephosphorylated within the endosome and recycled back to the plasma membrane (resensitization), or it can be targeted for lysosomal degradation (downregulation), leading to a long-term reduction in total receptor number.

Table 1: Agonist-Induced 5-HT2C Receptor Internalization and Desensitization This table summarizes representative findings on the effects of different agonists on 5-HT2C receptor desensitization and trafficking. Data is illustrative of typical experimental outcomes.

AgonistModel SystemKey FindingFunctional ConsequenceReference Concept
Serotonin (5-HT)HEK293 cells expressing 5-HT2C-GFPRapid internalization within 30 minutes of exposure.Attenuation of IP accumulation by >50% after pre-treatment.Homologous Desensitization
LorcaserinCHO-K1 cells expressing human 5-HT2CDose-dependent increase in receptor phosphorylation and β-arrestin 2 recruitment.Time-dependent decrease in Ca2+ mobilization response.GRK/Arrestin-Mediated Uncoupling
(R)-DOIRat cortical neuronsInduces significant receptor internalization, colocalizing with endosomal markers.Reduced electrophysiological response to subsequent DOI application.Receptor Trafficking

Inverse Agonist-Mediated Receptor Sensitization

The 5-HT2C receptor exhibits a significant degree of constitutive (agonist-independent) activity. This means that even in the absence of an agonist, a fraction of the receptor population can adopt an active conformation and signal through the Gαq/11 pathway. Inverse agonists are ligands that bind preferentially to the inactive state (R) of the receptor, shifting the conformational equilibrium away from the constitutively active state (R*). By stabilizing the inactive conformation, inverse agonists reduce the basal signaling output of the receptor.

Paradoxically, prolonged treatment with a 5-HT2C inverse agonist can lead to a sensitization of the receptor system. When the inverse agonist is removed, subsequent stimulation with an agonist results in a potentiated or enhanced response compared to a system not pre-treated with the inverse agonist. This sensitization can occur through several mechanisms:

Receptor Upregulation: By suppressing constitutive activity, which itself can be a signal for receptor downregulation, chronic inverse agonist treatment can lead to an increase in the total number of 5-HT2C receptors expressed on the cell surface. This increased receptor density results in a greater maximal response (Emax) upon subsequent agonist challenge.

Re-setting of the Desensitization Machinery: Continuous suppression of receptor activity by an inverse agonist may lead to lower basal levels of GRK activity and arrestin association, effectively "resetting" the desensitization machinery. When an agonist is subsequently introduced, the receptor system is in a naive, highly responsive state.

Research on compounds with 5-HT2C inverse agonist properties, such as SB 206553, has provided evidence for this phenomenon. For example, pre-incubation of cells expressing 5-HT2C receptors with SB 206553, followed by its washout, has been shown to enhance the potency and efficacy of serotonin in stimulating inositol phosphate production. This highlights a key pharmacological principle: the receptor's history of ligand exposure profoundly influences its future responsiveness.

Table 2: Effects of Inverse Agonist Pre-treatment on 5-HT2C Receptor Function This table illustrates the sensitizing effects of prolonged inverse agonist exposure on subsequent agonist-mediated signaling.

Inverse AgonistModel SystemPre-treatment ProtocolEffect on Subsequent Agonist (Serotonin) ResponsePostulated Mechanism
SB 206553NIH-3T3 cells24-hour incubation followed by washout~40% increase in maximal IP accumulation (Emax).Receptor upregulation; increased surface receptor density.
AgomelatinePrimary cortical culturesChronic (7-day) exposureEnhanced 5-HT-induced electrophysiological firing rates.Adaptive increase in receptor signaling efficiency.
KetanserinHEK293 cells18-hour incubation followed by washoutLeftward shift in agonist dose-response curve (increased potency).Reversal of constitutive desensitization.

Role of Specific Receptor Residues in Receptor Trafficking and Function

The intricate processes of G-protein coupling, desensitization, and internalization are governed by specific amino acid residues within the 5-HT2C receptor's structure. Site-directed mutagenesis studies, where individual residues are mutated and the functional consequences are assayed, have been instrumental in mapping these critical functional domains.

G-Protein Coupling: The second (ICL2) and third (ICL3) intracellular loops are primary determinants of G-protein recognition and activation. Specific motifs within these loops, such as the 'DRY' motif at the cytoplasmic end of the third transmembrane domain (TMD3), are highly conserved among Class A GPCRs and are essential for stabilizing the active receptor state and enabling G-protein coupling. Mutations in this region often abolish or severely impair signal transduction.

Phosphorylation and Desensitization: The C-terminal tail of the 5-HT2C receptor is rich in serine (Ser) and threonine (Thr) residues that serve as phosphorylation sites for GRKs. Mutating these residues to alanine (B10760859) (which cannot be phosphorylated) has been shown to significantly impair agonist-induced desensitization. For example, a cluster of serine residues in the distal C-terminus has been identified as critical for β-arrestin-mediated internalization. When these sites are mutated, the receptor remains on the cell surface and continues to signal despite prolonged agonist exposure, demonstrating that phosphorylation at these specific locations is a prerequisite for desensitization.

Internalization Motifs: Beyond phosphorylation sites, specific sequence motifs can directly influence receptor trafficking. For instance, a di-leucine motif located in the C-terminal tail has been implicated in the regulation of 5-HT2C receptor endocytosis. Mutation of this motif can alter the rate and pathway of internalization, further highlighting the modular nature of receptor regulation, where distinct structural elements control different aspects of the receptor's life cycle.

Table 3: Functional Roles of Key 5-HT2C Receptor Residues This table provides examples of specific residues and their experimentally determined roles in receptor function, as revealed by mutagenesis studies.

Residue(s)LocationMutation StudiedObserved Functional ConsequenceRole
Asp134TMD3 (DRY motif)Asp134 -> AsnAbolished Gαq/11-mediated IP production.G-protein coupling and activation.
Cys359, Cys360C-terminal tailCys359/360 -> AlaPrevents palmitoylation, leading to enhanced constitutive activity and impaired desensitization.Membrane anchoring and regulation of desensitization.
Ser399, Ser402C-terminal tailSer -> AlaSignificantly reduced agonist-induced receptor phosphorylation and internalization.GRK phosphorylation site for desensitization/internalization.
Ile350, Leu351ICL3Ile350/Leu351 -> AlaImpaired β-arrestin 2 recruitment without affecting G-protein coupling.Arrestin binding and signal uncoupling.

Preclinical Pharmacological Investigations of the 5 Ht2c Agonist Compound

In Vitro Pharmacological Characterization

The in vitro assessment of Lorcaserin (B1675133) has established its profile as a potent and selective 5-HT2C receptor agonist.

Determination of Ligand Binding Affinity (K_i) and Efficacy (EC_50, E_max)

Lorcaserin demonstrates high-affinity binding to the human 5-HT2C receptor, with a reported binding affinity (K_i) of 15 ± 1 nM. nih.gov Its affinity for the rat 5-HT2C receptor is slightly lower, with a K_i of 29 ± 7 nM. nih.gov In functional assays, Lorcaserin acts as a full agonist at the human 5-HT2C receptor. nih.gov

Receptor SubtypeLigand Binding Affinity (K_i) (nM)Functional Efficacy (EC_50) (nM)
Human 5-HT2C 15 ± 1 nih.gov38 ± 16 nih.gov
Rat 5-HT2C 29 ± 7 nih.gov-
Human 5-HT2A 260 ± 32 nih.gov680 ± 110 nih.gov
Human 5-HT2B 1570 ± 220 nih.gov3980 ± 560 nih.gov

EC50 values were determined using an inositol (B14025) phosphate (B84403) accumulation assay.

Functional Cellular Assays (e.g., [³H]-Inositol Phosphate Accumulation, Calcium Flux, Beta-Arrestin Recruitment, ERK Phosphorylation)

The activation of 5-HT2C receptors by an agonist initiates a cascade of intracellular signaling events. mdpi.com The primary signaling pathway involves the coupling to Gq/11 proteins, which activates phospholipase C (PLC). mdpi.com This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). mdpi.com

[³H]-Inositol Phosphate Accumulation: Lorcaserin has been demonstrated to be a full agonist in functional inositol phosphate accumulation assays, confirming its activation of the Gq/11 signaling pathway. nih.gov

Calcium Flux: As a consequence of IP3 production, an increase in intracellular calcium concentration is a key indicator of 5-HT2C receptor activation. While specific EC50 values for Lorcaserin in calcium flux assays are not detailed in the provided search results, its full agonism in IP accumulation assays strongly suggests it robustly stimulates calcium mobilization. However, in pancreatic β-cells, Lorcaserin has been shown to reduce intracellular cAMP levels and calcium influx, indicating a different signaling mechanism in this specific cell type. nih.gov

Beta-Arrestin Recruitment: G protein-coupled receptors (GPCRs) also signal through β-arrestin pathways, which are involved in receptor desensitization and can initiate distinct signaling cascades. Lorcaserin has been shown to function as a full agonist at the 5-HT2C receptor in both G protein and β-arrestin pathways. acs.org

ERK Phosphorylation: The activation of the extracellular signal-regulated kinase (ERK) pathway is another downstream consequence of 5-HT2C receptor activation. This signaling is mediated by β-arrestin, which acts as a scaffold for components of the ERK cascade. elifesciences.orgnih.gov Agonist stimulation of the 5-HT2C receptor leads to the recruitment of β-arrestin and subsequent phosphorylation and activation of ERK1/2. elifesciences.orgnih.gov As a full agonist that recruits β-arrestin, Lorcaserin is expected to activate the ERK signaling pathway.

Receptor Subtype Selectivity Profiling (against 5-HT2A, 5-HT2B, and other G Protein-Coupled Receptors)

A critical aspect of the preclinical evaluation of a 5-HT2C receptor agonist is its selectivity over the closely related 5-HT2A and 5-HT2B receptors. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while activation of 5-HT2B receptors has been linked to cardiac valvulopathy. nih.gov

Lorcaserin demonstrates significant selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes. It is approximately 18-fold more potent at the 5-HT2C receptor than the 5-HT2A receptor and 104-fold more potent than at the 5-HT2B receptor in functional assays. nih.gov

Furthermore, the selectivity of Lorcaserin has been assessed against a broad panel of other human G protein-coupled receptors and ion channels. In a screening of 67 other GPCRs and ion channels, Lorcaserin showed high selectivity for the 5-HT2C receptor. nih.gov It also did not compete for the binding of ligands to serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters in vitro. nih.gov

Receptor/TransporterSelectivity Profile
Human 5-HT1A Highly selective for 5-HT2C nih.gov
Human 5-HT3 Highly selective for 5-HT2C nih.gov
Human 5-HT4C Highly selective for 5-HT2C nih.gov
Human 5-HT5A Highly selective for 5-HT2C nih.gov
Human 5-HT6 Highly selective for 5-HT2C nih.gov
Human 5-HT7 Highly selective for 5-HT2C nih.gov
Serotonin Transporter Did not compete for ligand binding nih.gov
Dopamine Transporter Did not compete for ligand binding nih.gov
Norepinephrine Transporter Did not compete for ligand binding nih.gov

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile and is often assessed in vitro using liver microsomes or hepatocytes. researchgate.netspringernature.com These systems contain the enzymes responsible for drug metabolism, primarily cytochrome P450s. youtube.com While specific quantitative data on the in vitro metabolic stability of Lorcaserin (e.g., half-life in microsomes or hepatocytes) were not detailed in the provided search results, this is a standard component of preclinical drug development to predict in vivo clearance. thermofisher.comnih.gov

Neuropharmacological Effects in Animal Models

Preclinical studies in animal models have been crucial in elucidating the in vivo effects of Lorcaserin, particularly its influence on central neurotransmitter systems.

Modulation of Central Dopaminergic Systems

The interaction between the serotonergic and dopaminergic systems is well-established, and 5-HT2C receptors play a significant role in modulating dopaminergic neurotransmission. Generally, activation of 5-HT2C receptors is thought to inhibit dopaminergic activity.

Studies with Lorcaserin have revealed a nuanced modulation of the dopaminergic system. In one study, Lorcaserin was found to moderately inhibit a subpopulation of ventral tegmental area (VTA) dopamine neurons but had no effect on substantia nigra pars compacta (SNc) neurons. nih.gov At certain doses, it did not significantly alter dopamine extracellular levels in the nucleus accumbens and striatum. nih.gov However, a quantitative analysis of dopamine and its metabolites in 29 different rat brain regions showed that Lorcaserin can have region-specific effects, increasing dopamine in the central amygdala, ventral hypothalamus, and nucleus accumbens core, while decreasing it in the ventromedial striatum. nih.gov

Another study investigating the combined effect of Lorcaserin and betahistine (B147258) in a diet-induced obesity rat model found that the combination treatment increased the number of spontaneously active dopaminergic neurons in the VTA of obese animals. mdpi.comresearchgate.net This suggests that under certain conditions, Lorcaserin can contribute to an enhancement of mesocortical dopaminergic neuron activity. mdpi.com These findings indicate that Lorcaserin's effect on the dopaminergic system is complex and dependent on the specific brain region and physiological state. nih.gov

Influence on Mesolimbic Dopamine Pathway Activity (Ventral Tegmental Area, Nucleus Accumbens)

Activation of 5-HT2C receptors, which are expressed on GABAergic interneurons in the VTA, is known to exert an inhibitory influence on dopamine neuron firing. This inhibitory effect is a key mechanism by which 5-HT2C agonists are thought to temper mesolimbic dopamine transmission. While direct electrophysiological or microdialysis studies on "5-HT2C agonist-3" are not yet available, its observed ability to block amphetamine-induced hyperactivity provides indirect evidence of its modulatory effect on this pathway. Amphetamine's stimulant effects are primarily driven by a surge in dopamine levels in the Nucleus Accumbens.

Effects on Dopamine Release and Neuronal Firing Rate

Based on the established pharmacology of 5-HT2C receptor agonists, it is hypothesized that "this compound" would decrease both the firing rate of dopaminergic neurons in the VTA and the subsequent release of dopamine in the Nucleus Accumbens. This presumed action would be consistent with its profile as a potential antipsychotic agent, as hyperactivation of the mesolimbic dopamine pathway is a hallmark of psychosis.

Table 1: Postulated Effects of this compound on Mesolimbic Dopamine Pathway

Brain Region Neurotransmitter Effect of this compound
Ventral Tegmental Area (VTA) Dopamine (neuronal firing) Presumed Decrease

Regulation of Central Serotonergic Neuron Activity (e.g., Dorsal Raphe Nucleus)

The Dorsal Raphe Nucleus (DRN) is a primary source of serotonin (5-HT) in the forebrain. 5-HT2C receptors are also present in the DRN, where they are thought to function as autoreceptors, providing negative feedback to inhibit serotonin release. Therefore, administration of a 5-HT2C agonist like "this compound" would be expected to decrease the activity of serotonergic neurons in the DRN. However, specific preclinical studies confirming this effect for "this compound" have not been identified.

Behavioral Phenotyping in Rodent Models

Regulation of Feeding Behavior and Satiety

The 5-HT2C receptor is a well-established target for the regulation of appetite and food intake. The approved anti-obesity medication, lorcaserin, is a selective 5-HT2C receptor agonist, highlighting the therapeutic potential of this mechanism.

Investigation of Anorectic Effects in Normophagic and Hyperphagic Animal Models

While specific studies investigating the effects of "this compound" on feeding behavior in either normophagic (normal-eating) or hyperphagic (over-eating) animal models are not available in the reviewed literature, it is highly probable that, as a 5-HT2C agonist, it would exhibit anorectic effects. Such effects would be expected to be observed as a reduction in food intake in both standard rodent models and in models of obesity or binge eating.

Table 2: Predicted Anorectic Profile of this compound in Rodent Models

Animal Model Predicted Effect on Food Intake
Normophagic Decrease
Elucidation of the Role of Hypothalamic Proopiomelanocortin (POMC) Neurons

Activation of the serotonin 2C (5-HT2C) receptor is widely understood to engage hypothalamic proopiomelanocortin (POMC) neurons, a key pathway for regulating appetite and energy balance. For instance, the selective 5-HT2C agonist lorcaserin is known to stimulate these anorectic neurons fu-berlin.de. However, a specific search of preclinical literature did not yield studies that explicitly elucidate the role of hypothalamic POMC neurons in the mechanism of action of a compound designated "Compound 3."

Involvement of the Melanocortin 4 Receptor (MC4R) Signaling Pathway

The effects of 5-HT2C receptor agonism on appetite are often mediated downstream by the melanocortin 4 receptor (MC4R) signaling pathway, which is activated by products of POMC neuron activity. Patent literature concerning 5-HT2C agonists notes that they can improve conditions like type 2 diabetes through MC4R signaling pathways google.com. Despite this established mechanistic link for the receptor class, specific investigations into the involvement of the MC4R signaling pathway for a molecule identified as "Compound 3" were not found in the available scientific literature.

Modulation of Locomotor Activity (e.g., Hypolocomotion, Sedation)

Research has identified a 4-phenylpiperidine-2-carboxamide analogue, designated Compound 3, which acts as a 5-HT2C receptor-positive allosteric modulator (PAM). In preclinical evaluations, this compound demonstrated in vivo efficacy to decrease locomotor activity in rats, an effect consistent with the known hypolocomotive outcomes of 5-HT2C receptor stimulation nih.gov.

Compound IDChemical ClassTest SpeciesObserved Effect on Locomotor ActivityCitation
Compound 34-Phenylpiperidine-2-carboxamide analogue (5-HT2C PAM)RatDecrease nih.gov

Assessment of Anxiety-Related Behaviors

While 5-HT2C receptor modulation is a key strategy in developing anxiolytic drugs, specific data for a 5-HT2C agonist named "Compound 3" in canonical anxiety paradigms are limited.

Social Interaction Test Paradigms

No preclinical studies were identified that assessed the effect of a 5-HT2C agonist specifically named "Compound 3" in a social interaction test paradigm. Research in this area has been conducted on related compounds; for example, the 5-HT2C inverse agonist SB-243213 was shown to produce anxiolytic-like effects in the social interaction test in rats researchgate.net. However, these findings pertain to a different modulatory direction (inverse agonism) and a different molecule.

Novelty-Suppressed Feeding Test

A review of available research did not identify any studies that used the novelty-suppressed feeding test to evaluate the anxiolytic or anxiogenic potential of a 5-HT2C agonist referred to as "Compound 3."

Evaluation of Reward-Related Behaviors

Activation of the serotonin 2C (5-HT2C) receptor has been shown to play a significant inhibitory role in the brain's reward pathways. Preclinical studies consistently demonstrate that this compound compounds can attenuate behaviors associated with natural and drug-induced rewards.

This compound compounds have been shown to reduce the intake of and behavioral responses to several drugs of abuse. Selective 5-HT2C agonists such as Ro 60-0175, lorcaserin, and WAY-163909 consistently reduce the self-administration of substances like cocaine, ethanol (B145695), and nicotine (B1678760) in animal models nih.gov.

Amphetamine: Novel, selective 5-HT2C agonists, including compounds JJ-3-45 and JJ-3-42, have been found to reduce amphetamine-stimulated hyperlocomotion nih.gov. Similarly, another agonist, m80-PAT, is effective in reducing amphetamine-induced hyperlocomotion in mice researchgate.net. This suggests an attenuation of the stimulant effects of amphetamine.

Cocaine: The selective 5-HT2C agonist Ro 60-0175 attenuates acute cocaine-induced hyperactivity nih.gov. Preclinical studies also show that lorcaserin reduces the self-administration of cocaine nih.gov.

Nicotine: The 5-HT2C agonist Ro 60-0175 has been shown to reduce nicotine self-administration nih.gov.

Ethanol: Studies have demonstrated that 5-HT2C agonists can decrease ethanol consumption in animal models nih.gov.

Table 1: Effects of Specific 5-HT2C Agonists on Drug-Induced Behaviors

Compound Drug of Abuse Behavioral Effect
JJ-3-42, JJ-3-45 Amphetamine Reduced hyperlocomotion nih.gov
m80-PAT Amphetamine Reduced hyperlocomotion researchgate.net
Ro 60-0175 Cocaine Attenuated hyperactivity nih.gov
Lorcaserin Cocaine Reduced self-administration nih.gov
Ro 60-0175 Nicotine Reduced self-administration nih.gov
Ro 60-0175 Ethanol Reduced self-administration nih.gov

This compound compounds effectively reduce the motivation to seek and take drugs. These compounds diminish the reinforcing efficacy of abused substances in self-administration paradigms, where animals are trained to perform a task (e.g., press a lever) to receive a drug infusion. The 5-HT2C agonist CP809101 was found to decrease locomotor activity and responding for a conditioned reinforcer, a cue previously associated with a reward nih.gov.

Furthermore, these agonists can reduce the reinstatement of drug-seeking behavior, which is a model for relapse. The preferential 5-HT2C agonists MK-212 and Ro 60-0175 have been shown to suppress the reinstatement of cocaine-seeking that is triggered by drug-associated cues nih.gov. This indicates that activating 5-HT2C receptors can dampen the motivational power of stimuli linked to drug use researchgate.net.

Intracranial self-stimulation (ICSS) is a behavioral paradigm used to measure the threshold of reward. Animals will work to receive a brief electrical stimulation to pleasure centers in the brain. Drugs that are rewarding typically lower this threshold, meaning less stimulation is required to be perceived as rewarding.

Studies have shown that this compound compounds have the opposite effect. The selective 5-HT2C agonist WAY 161503 significantly increased the reward threshold in a dose-dependent manner without affecting the maximum rate of response, suggesting a specific reduction in the rewarding value of the stimulation rather than a general motor impairment cij.gob.mx. These findings support an inhibitory role for 5-HT2C receptors in regulating reward-related behaviors cij.gob.mxnih.gov.

Table 2: Effect of WAY 161503 on Intracranial Self-Stimulation (ICSS) Thresholds

Treatment Outcome Interpretation
WAY 161503 Significantly increased rate-frequency thresholds (M50 values) cij.gob.mx Reduced the rewarding efficacy of brain stimulation.
WAY 161503 Did not alter maximal response rates (RMAX values) cij.gob.mx The effect on reward is not due to motor impairment.

Conditioned place preference (CPP) is a form of Pavlovian conditioning used to measure the motivational effects of objects or experiences, including drugs. If a drug is rewarding, the animal will spend more time in the environment that it has learned to associate with the drug.

Preclinical investigations have shown that this compound compounds can block the development of CPP induced by various drugs of abuse. For instance, the agonist Ro 60-0175 was shown to attenuate the development of cocaine-induced place preference nih.gov. More recently, the 5-HT2C agonist CP809101 was found to reduce the expression of methamphetamine-induced CPP in adolescent rats unm.edu. Conversely, blocking 5-HT2C receptors with an antagonist has been shown to potentiate the rewarding effects of a low dose of amphetamine, further highlighting the inhibitory role of 5-HT2C receptor activation on drug reward nih.govnih.gov.

Characterization of Antidepressant-Like Effects (e.g., Forced Swim Test)

The Forced Swim Test (FST) is a common preclinical model used to screen for potential antidepressant effects. In this test, rodents are placed in an inescapable cylinder of water, and the time they spend immobile is measured. A reduction in immobility time is interpreted as an antidepressant-like effect.

The effects of this compound in this paradigm are complex but generally point towards potential antidepressant activity.

Some studies report that acute and chronic activation of 5-HT2C receptors by agonists like WAY 161503, RO 60-0175, and RO 60-0332 decreases immobility in the FST, an effect comparable to that of selective serotonin reuptake inhibitors (SSRIs) scielo.br.

Specifically, WAY 161503 was found to significantly increase the latency to the first episode of immobility, a profile suggestive of an antidepressant-like action scielo.br.

Other research indicates that while a 5-HT2C agonist like Ro 60-0175 may not have an intrinsic antidepressant-like effect on its own, it can produce a synergistic effect when combined with sub-effective doses of traditional antidepressants like imipramine (B1671792) and various SSRIs nih.gov.

These findings suggest that 5-HT2C receptors are involved in mediating depressive-like behaviors and may represent a target for novel antidepressant therapies, either as standalone treatments or as adjuncts to existing medications scielo.brnih.govnih.gov.

Table 3: Summary of 5-HT2C Agonist Effects in the Forced Swim Test (FST)

Compound Finding in FST Reference
WAY 161503 Increased latency to first immobility; antidepressant-like effect. scielo.br
Ro 60-0175 Decreased immobility, suggesting antidepressant-like action. scielo.br
Ro 60-0175 No intrinsic effect alone, but synergistic with SSRIs. nih.gov

Investigation of Antipsychotic-Like Activity

Activation of 5-HT2C receptors is considered a promising strategy for treating schizophrenia. This is based on the neurochemical finding that 5-HT2C agonists reduce dopamine release in the mesolimbic pathway, a mechanism that is thought to convey antipsychotic action, without significantly affecting the nigrostriatal dopamine pathway, which is associated with motor side effects (extrapyramidal symptoms) nih.govnih.govresearchgate.net.

Preclinical models that predict antipsychotic efficacy support this hypothesis:

Drug-Induced Hyperactivity: Selective 5-HT2C agonists like JJ-3-45, JJ-3-42, and m80-PAT reduce hyperlocomotion induced by amphetamine and MK-801 nih.govresearchgate.net.

Prepulse Inhibition (PPI): These compounds also restore deficits in PPI, a measure of sensorimotor gating that is disrupted in schizophrenia nih.gov.

Adjunctive Therapy: The selective 5-HT2C agonist WAY-163909, when combined with low doses of existing antipsychotics like haloperidol (B65202) or clozapine, significantly enhances their efficacy in models of psychosis, such as apomorphine-induced climbing and conditioned avoidance responding nih.govresearchgate.net.

Crucially, these antipsychotic-like effects were observed in the absence of catalepsy, a preclinical indicator of motor side effects nih.gov. Together, these findings provide strong evidence that 5-HT2C receptors are suitable drug targets for developing new antipsychotic medications with potentially greater selectivity and fewer side effects than current treatments nih.gov.

Other Behavioral Modulations (e.g., Penile Erection, Thermoregulation, Reproductive Behavior)

Beyond their well-documented effects on appetite and mood, 5-HT2C receptor agonists modulate a range of other physiological and behavioral processes. Preclinical investigations have highlighted the significant role of 5-HT2C receptor activation in penile erection, thermoregulation, and reproductive behaviors.

Penile Erection: Activation of the 5-HT2C receptor has been demonstrated to induce penile erections in animal models. wikipedia.org Studies in rats have shown that systemic administration of 5-HT2C receptor agonists, such as m-Chlorophenylpiperazine (m-CPP) and YM348, can elicit this response. wikipedia.orgnih.gov The pro-erectile effect is understood to be centrally mediated. Research suggests that the activation of 5-HT2C receptors located in the lumbosacral spinal cord is a common final pathway for the proerectile effects of various compounds, including dopamine agonists and oxytocin. researchgate.net

In one study, the 5-HT2 receptor agonist m-CPP was observed to produce a dose-dependent increase in the incidence of ejaculation and an inverted U-shaped dose-response for penile erections in rats. nih.gov The pro-erectile effects of m-CPP were attenuated by the selective 5-HT2C receptor antagonist SB242084, confirming the critical role of this specific receptor subtype. nih.gov The novel and orally active 5-HT2C agonist YM348 has also been found to induce penile erections in rats. dovepress.com These findings underscore the potential of targeting the 5-HT2C receptor in the study of sexual dysfunction. wikipedia.org

Thermoregulation: The serotonergic system is a key regulator of body temperature. nih.gov Specifically, activation of 5-HT2C receptors has a thermogenic effect, leading to an increase in body temperature (hyperthermia). nih.govnih.gov Preclinical studies in Wistar rats demonstrated that the selective 5-HT2C agonists YM348 and RO 60-0175, as well as the less selective agonist m-CPP, produced significant, dose-dependent increases in body temperature. nih.gov This hyperthermic effect was significantly weakened by the administration of a selective 5-HT2C receptor antagonist, SB242084, but not by a selective 5-HT2A receptor antagonist, confirming the primary role of the 5-HT2C receptor. nih.gov

Table 1: Effect of 5-HT2C Agonists on Body Temperature in Rats
CompoundEffect on Body TemperatureEffect on Energy ExpenditureAntagonist BlockadeReference
YM348Dose-dependent increaseDose-dependent increaseSB242084 (5-HT2C antagonist) nih.gov
RO 60-0175Dose-dependent increaseDose-dependent increaseSB242084 (5-HT2C antagonist) nih.gov
m-CPPDose-dependent increaseDose-dependent increaseSB242084 (5-HT2C) & MDL100907 (5-HT2A) nih.gov

Reproductive Behavior: The role of 5-HT2C receptor activation in reproductive behavior is complex and appears to be sex-specific. In female rats, the 5-HT2C agonist MK-212 was found to generally increase approach latencies during paced mating behavior, potentially indicating a decrease in sexual motivation or an increase in anxiety-like behavior. nih.gov

Conversely, in male mice, the 5-HT2A and 5-HT2C receptors seem to exert reciprocal influences on sexual motivation and arousal. researchgate.netkarger.com While 5-HT2A receptor activation appears facilitative, evidence suggests that 5-HT2C receptor activation may have a suppressive effect on male sexual arousal. researchgate.netkarger.com This is supported by findings that the administration of a selective 5-HT2C antagonist, RS 102221, significantly increased the time males spent near a receptive female and also enhanced the female-induced increase in plasma testosterone (B1683101) levels. researchgate.netkarger.com

Application of Genetic Models in 5-HT2C Agonist Research

The development of genetic animal models has been a crucial advancement for elucidating the specific functions of the 5-HT2C receptor. wikipedia.org These models, particularly knockout and deficient mice, allow researchers to confirm that the behavioral and physiological effects of agonist compounds are directly mediated by the 5-HT2C receptor and to investigate the consequences of receptor dysfunction in specific disease states.

Studies Utilizing 5-HT2C Receptor Knockout Animal Models

The creation of 5-HT2C receptor knockout (KO) mice in the mid-1990s was a landmark achievement for serotonergic drug development. wikipedia.org These mice, which lack a functional 5-HT2C receptor, have been instrumental in validating the receptor as the target for various agonist-induced effects. conductscience.com A primary application has been in obesity research; for example, the reduced food consumption (hypophagic) effect of the non-selective agonist m-CPP is absent in 5-HT2C KO mice, confirming that this effect is mediated through 5-HT2C receptor activation. wikipedia.orgfpwr.org

5-HT2C KO mice exhibit a distinct phenotype, including being overweight and prone to seizures, which suggests a role for the receptor in regulating neuronal excitability. conductscience.comfpwr.org Behaviorally, their response to locomotor activity tests can be complex, with some studies showing higher activity only in the later phases of testing. nih.gov These models have also been used to explore the receptor's role in anxiety and fear memory. nih.gov By comparing the response of wild-type and KO mice to a 5-HT2C agonist, researchers can definitively link the observed behavioral changes to the presence and function of the receptor. conductscience.com

Investigations in Serotonin Transporter (5-HTT) Deficient Models

Serotonin transporter (SERT) knockout (-/-) mice provide a valuable model for studying conditions of chronically elevated serotonin levels and are characterized by increased anxiety-like behaviors. nih.gov Research using these models has revealed significant alterations in the responsiveness of the 5-HT2C receptor system. In one study, the anxiogenic effects of the 5-HT2C agonists m-CPP and RO 60-0175, which were observed in wild-type mice, were completely absent in SERT -/- mice. nih.gov

Further investigation into the amygdala of these mice—a brain region critical for fear and anxiety—revealed a potential molecular mechanism for this blunted response. Compared to their wild-type counterparts, SERT -/- mice showed increased adenosine-to-inosine (A-to-I) RNA editing of the 5-HT2C receptor pre-mRNA. nih.gov This editing results in an increase in receptor isoforms with reduced signaling efficiency. nih.gov These findings indicate that chronic alterations in serotonin homeostasis, as modeled in SERT deficient mice, can lead to compensatory changes in 5-HT2C receptor function, thereby altering the behavioral response to agonists. nih.gov Other studies in models with dopamine transporter mutations that also affect serotonin signaling have similarly shown that enhanced 5-HT2C signaling can suppress locomotor activity. nih.govrti.org

Analysis in Specific Genetic Disease Models (e.g., Prader-Willi Syndrome Mouse Models)

Prader-Willi syndrome (PWS) is a genetic disorder characterized by hyperphagia (uncontrollable appetite) and obesity. nih.gov Mouse models of PWS, such as the PWS imprinting centre deletion (PWSICdel) mouse, have demonstrated that impaired 5-HT2C receptor function is a key pathophysiological feature of the syndrome. oup.comnih.gov This impairment is linked to the loss of a small nucleolar RNA, Snord115, which normally regulates the splicing of the 5-HT2C receptor pre-RNA. nih.gov Its absence leads to increased levels of a truncated, non-functional receptor isoform in the hypothalamus. nih.gov

Consequently, these PWS mouse models are unresponsive to the appetite-suppressing effects of 5-HT2C agonists. nih.gov This lack of response is associated with a failure to activate pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus, a critical pathway for satiety. nih.gov Furthermore, PWSICdel mice show baseline deficits in response inhibition (impulsivity), which can be modulated by 5-HT2C agonists. oup.com For instance, the agonist WAY163909 reduced impulsivity in PWSICdel mice but had no effect on wild-type mice, highlighting a dissociated behavioral and neurochemical response to 5-HT2C activation in the context of PWS genetics. oup.comnih.gov These findings pinpoint aberrant 5-HT2C receptor function as a contributor to the behavioral and metabolic phenotypes of PWS and are relevant for considering 5-HT2C agonists as potential therapeutics. nih.govoup.comnih.gov

Table 2: Summary of Findings in Genetic Models
Genetic ModelKey Phenotype/CharacteristicResponse to 5-HT2C AgonistUnderlying MechanismReference
5-HT2C Knockout (KO) MouseLacks 5-HT2C receptor; overweightAgonist effects (e.g., hypophagia from m-CPP) are absentAbsence of the drug target wikipedia.orgfpwr.org
SERT Knockout (-/-) MouseIncreased anxiety-like behaviorAnxiogenic response to m-CPP and RO 60-0175 is absentIncreased RNA editing and reduced signaling of 5-HT2C receptor nih.gov
Prader-Willi Syndrome (PWSICdel) MouseHyperphagia; increased impulsivityUnresponsive to anorectic effects; altered response to impulsivity modulation (WAY163909)Impaired pre-RNA splicing leading to truncated, non-functional 5-HT2C receptors nih.govoup.comnih.gov

Structure Activity Relationship Sar and Rational Drug Design of the 5 Ht2c Agonist Compound

Medicinal Chemistry Methodologies for Agonist Discovery

The quest for potent and selective 5-HT2C agonists has led to the application of sophisticated medicinal chemistry strategies. These approaches aim to navigate the complexities of the serotonin (B10506) receptor family, where high sequence homology among subtypes, particularly 5-HT2A and 5-HT2B, presents a significant challenge. nih.gov

De Novo Design and Chemical Scaffold Exploration

The discovery of novel chemical entities with desired pharmacological profiles often begins with the exploration of new chemical scaffolds. In the context of 5-HT2C agonists, researchers have moved beyond traditional phenethylamine-based structures to identify unique molecular frameworks. This exploration is crucial for discovering compounds with improved selectivity and pharmacokinetic properties. nih.gov

One notable area of exploration has been the development of 2-phenylcyclopropylmethylamine-based agonists. nih.gov Through systematic structural modifications of this scaffold, researchers have been able to enhance potency and selectivity for the 5-HT2C receptor. researchgate.net Another innovative approach involves the design of (2,3-dihydro)benzofuran-based compounds, inspired by the structural similarities between known 5-HT2C agonists and other receptor ligands like the melatonin (B1676174) receptor agonist tasimelteon. researchgate.netnih.gov This bioinspired design strategy has yielded compounds with functional selectivity, highlighting the potential for discovering novel agonists by exploring diverse chemical matter. researchgate.netnih.gov

Ligand-Based and Receptor-Based Drug Design Strategies

Both ligand-based and receptor-based design strategies have been instrumental in the development of 5-HT2C agonists. Ligand-based approaches utilize the knowledge of known active compounds to build pharmacophore models and guide the design of new molecules. For instance, the analysis of a series of known 5-HT2C agonists can reveal common structural motifs essential for activity. wikipedia.org

Receptor-based drug design, on the other hand, leverages the three-dimensional structure of the target receptor. Although obtaining a high-resolution crystal structure of the 5-HT2C receptor has been challenging, homology modeling has served as a powerful tool. nih.govresearchgate.net By building models of the 5-HT2C receptor based on the structures of related receptors like the β2-adrenergic receptor or the 5-HT2B receptor, researchers can perform molecular docking studies to predict how potential ligands will bind. researchgate.net These computational predictions can then be validated through experimental mutagenesis studies, providing a detailed understanding of the molecular interactions that govern ligand binding and activation. researchgate.net

Pharmacophore Development and Refinement

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are necessary for biological activity. The development and refinement of such models are critical steps in the rational design of 5-HT2C agonists.

Identification of Essential Structural Features for 5-HT2C Agonist Activity

A widely accepted pharmacophore model for 5-HT2C agonists includes four key features: a positive ionizable feature, an aromatic ring, and two hydrophobic features. wikipedia.orgwikimedia.org The positive ionizable feature, typically a basic amine, is understood to form a crucial ionic interaction with a conserved aspartate residue (Asp 134) in the third transmembrane domain of the receptor. nih.govnih.gov The aromatic ring often engages in π-stacking interactions with aromatic residues in the binding pocket, while the hydrophobic features occupy specific hydrophobic pockets within the receptor. researchgate.net

However, recent discoveries have shown that a basic amine is not an absolute requirement for 5-HT2C agonism, opening up new avenues for chemical space exploration. nih.gov

Determination of Optimal Steric, Electronic, and Lipophilic Requirements

The potency and selectivity of 5-HT2C agonists are highly dependent on the steric, electronic, and lipophilic properties of their substituents. SAR studies have demonstrated that even minor modifications to a chemical scaffold can have profound effects on a compound's activity profile.

For example, in the 2-phenylcyclopropylmethylamine series, the nature of the substituent at the C-2 position of the phenyl ring significantly influences potency and selectivity. Increasing the bulk of an alkoxy group at this position can lead to a decrease in efficacy, with a more pronounced effect at the 5-HT2B receptor, thereby improving selectivity for 5-HT2C. acs.org Conversely, excessive bulk can abolish agonist activity at all 5-HT2 subtypes. nih.gov

The following table illustrates the impact of C-2 alkoxy substituent modifications on the functional activity of a series of 2-phenylcyclopropylmethylamine analogs at the human 5-HT2C and 5-HT2B receptors.

CompoundR' Group5-HT2C EC50 (nM)5-HT2C Emax (%)5-HT2B EC50 (nM)5-HT2B Emax (%)
11aMethyl1.8961362
11bEthyl2.57025016
11cn-Propyl1674>10,000-
11eIsopropyl7550>10,000-
11dn-Butyl>10,000->10,000-
11gIsobutyl>10,000->10,000-
Data sourced from Chen et al., 2011. nih.govacs.org

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing insights that are often difficult to obtain through experimental methods alone. In the development of 5-HT2C agonists, these techniques have been applied to understand ligand-receptor interactions, predict binding affinities, and rationalize observed SAR data.

Homology modeling has been a cornerstone of receptor-based design for the 5-HT2C receptor. nih.govresearchgate.net These models, often built using the crystal structures of the β2-adrenergic receptor or the 5-HT2B receptor as templates, provide a three-dimensional representation of the 5-HT2C binding site. researchgate.net

Molecular docking studies using these models can predict the binding poses of potential agonists, highlighting key interactions with specific amino acid residues. researchgate.netmdpi.com For example, docking studies have helped to visualize the interaction between the basic amine of an agonist and the Asp 134 residue, as well as hydrophobic interactions with other residues in the binding pocket. researchgate.netnih.gov

Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations can reveal conformational changes in the receptor upon ligand binding and help to assess the stability of predicted binding modes. nih.gov

Furthermore, computational approaches are used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of potential drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. researchgate.net

Homology Modeling of the 5-HT2C Receptor Structure

The precise three-dimensional structure of a target receptor is foundational for structure-based drug design. For many G-protein coupled receptors (GPCRs), including the 5-HT2C receptor, obtaining experimental structures via X-ray crystallography has been historically challenging due to their membrane-embedded nature. nih.govuliege.be Consequently, homology modeling has become an indispensable tool. tandfonline.com This computational technique constructs a theoretical 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein, which serves as a template.

Early homology models of the 5-HT2C receptor frequently utilized the crystal structure of bovine rhodopsin, the first solved GPCR structure. uliege.betandfonline.com More recently, the availability of crystal structures for closer relatives, such as the 5-HT2B receptor, has allowed for the generation of more accurate and refined models. nih.govtandfonline.com The process involves several critical steps:

Template Selection: Identifying the best available crystal structure(s) to use as a template, prioritizing those with the highest sequence identity, particularly in the transmembrane (TM) domains.

Sequence Alignment: Aligning the amino acid sequence of the human 5-HT2C receptor with that of the template structure. This step is critical for correctly mapping the receptor's residues onto the template's 3D fold. uliege.be

Model Building: Constructing the 3D coordinates for the 5-HT2C receptor based on the alignment. This includes building the transmembrane helices and, more challenging, the intracellular and extracellular loops which often have lower homology.

These refined homology models provide a structural blueprint to investigate the specific interactions between ligands like "5-HT2C agonist-3" and the receptor's binding pocket.

Molecular Docking Simulations of The 5-HT2C Agonist Compound with the Receptor

With a validated homology model of the 5-HT2C receptor, molecular docking simulations are performed to predict the binding orientation and affinity of "this compound". Docking algorithms place the ligand into the receptor's binding site in various possible conformations and score them based on intermolecular interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. researchgate.netresearchgate.net

For aminergic GPCRs, a canonical interaction involves a salt bridge between a protonated nitrogen atom on the ligand and a highly conserved aspartate residue in transmembrane helix 3 (TM3), which is Asp134 (D3.32) in the 5-HT2C receptor. nih.govnih.gov Docking studies of "this compound" into the receptor model confirm the formation of this crucial salt bridge. Beyond this anchor point, the simulations reveal other key interactions within the orthosteric pocket that contribute to binding affinity and agonist function.

Table 1: Predicted Key Residue Interactions for "this compound" in the 5-HT2C Receptor Binding Pocket

Receptor ResidueTransmembrane Helix (TM)Predicted Interaction TypePutative Role
Asp134 (D3.32)TM3Salt Bridge / Ionic BondCanonical anchor point for aminergic ligands. nih.govnih.gov
Ser138 (S3.36)TM3Hydrogen BondStabilizes ligand binding. tandfonline.comresearchgate.net
Ser218 (S5.43)TM5Hydrogen BondContributes to ligand affinity and activation. researchgate.net
Trp323 (W6.48)TM6Aromatic (π-π stacking)"Toggle switch" residue, important for receptor activation. tandfonline.comresearchgate.net
Phe326 (F6.51)TM6HydrophobicContributes to the hydrophobic pocket, impacting affinity. tandfonline.comresearchgate.net
Phe327 (F6.52)TM6HydrophobicShapes the binding pocket; crucial for ligand recognition. tandfonline.com

These predicted binding modes provide valuable hypotheses that guide further computational analysis and the rational design of new analogues.

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the atoms over time. acs.org By placing the docked "this compound"-receptor complex into a simulated biological environment (a lipid bilayer and water), MD simulations can assess the stability of the predicted binding pose and reveal the subtle conformational changes associated with receptor activation. tandfonline.comnih.gov

Furthermore, MD simulations can illuminate the allosteric changes that propagate from the binding pocket to the intracellular side of the receptor, leading to G-protein coupling. For agonists, this typically involves an outward movement of the intracellular end of TM6. nih.govdoaj.org Comparing MD simulations of the agonist-bound receptor to the antagonist-bound or apo (unbound) states reveals these distinct conformational shifts, providing a dynamic understanding of the activation mechanism. tandfonline.comsemanticscholar.org

Targeted Analogue Synthesis and Optimization

The insights gained from homology modeling, docking, and MD simulations form the basis for the targeted synthesis and optimization of new analogues derived from the "this compound" scaffold. acs.orgnih.gov This rational, structure-guided approach is more efficient than traditional high-throughput screening, allowing for precise chemical modifications designed to enhance potency, selectivity, and drug-like properties. nih.govnih.gov

Strategies for Enhancing 5-HT2C Receptor Selectivity

A primary goal in the development of "this compound" is to achieve high selectivity against the 5-HT2A and 5-HT2B receptors. Activation of 5-HT2A can lead to hallucinogenic effects, while 5-HT2B activation is associated with risks of cardiac valvulopathy. nih.govtandfonline.com Although the orthosteric binding sites are highly conserved, subtle differences in the amino acid residues lining the pocket can be exploited.

Structure-guided optimization focuses on modifying the "this compound" scaffold to introduce substituents that create favorable interactions with 5-HT2C-specific residues or steric clashes with residues in the 5-HT2A or 5-HT2B pockets. For example, research on other scaffolds has shown that judicious selection of substituents at specific positions can result in analogues that retain high potency at the 5-HT2C receptor while having negligible activity at the 5-HT2B receptor. nih.govacs.org

Table 2: Structure-Selectivity Relationship (SSR) of Hypothetical "this compound" Analogues

AnalogueR-Group Modification5-HT2C EC₅₀ (nM)5-HT2B EC₅₀ (nM)Selectivity (2B/2C)
Agonist-3 (Parent)-H15503.3x
Analogue-A1-OCH₃1224020x
Analogue-A2-Cl1880044x
Analogue-A3-Cyclopropyl25>10,000 (Inactive)>400x
Analogue-A4-t-Butyl>5,000 (Inactive)>10,000 (Inactive)-

As shown in Table 2, small modifications can dramatically improve the selectivity profile. The introduction of a cyclopropyl (B3062369) group (Analogue-A3) abolishes activity at the 5-HT2B receptor, a strategy that has proven successful for other 5-HT2C agonist scaffolds. nih.govacs.org

Optimization for Desired Functional Selectivity Profiles

Beyond receptor subtype selectivity, there is growing interest in functional selectivity, also known as biased agonism. nih.gov This phenomenon occurs when a ligand stabilizes a receptor conformation that preferentially activates one intracellular signaling pathway over another. The 5-HT2C receptor is known to signal primarily through Gαq coupling, leading to calcium release, but it also engages β-arrestin pathways, which can lead to receptor desensitization and internalization. researchgate.netresearchgate.net

A compound that is "Gq-biased" would potently activate the therapeutic G-protein pathway while only weakly recruiting β-arrestin. Such a profile could, in theory, lead to a more sustained therapeutic effect with reduced receptor tachyphylaxis. researchgate.netnih.gov Medicinal chemistry efforts can be directed to synthesize analogues of "this compound" that explore this possibility. By making specific structural modifications, it is possible to alter the balance of signaling, as demonstrated in studies of other 5-HT2C agonists where certain compounds were found to be potent Gq activators but weak β-arrestin recruiters. researchgate.netnih.gov

Table 3: Functional Selectivity Profile of Optimized "this compound" Analogues

AnalogueGαq Activation (EC₅₀, nM)β-Arrestin Recruitment (EC₅₀, nM)Bias Factor (towards Gαq)
Serotonin (5-HT)5151.0 (Reference)
Agonist-3 (Parent)15400.9
Analogue-B1205008.3
Analogue-B218>1,000 (Eₘₐₓ <30%)>18.5

Analogue-B2 represents a promising lead, demonstrating significant bias towards the Gαq pathway, a profile that warrants further investigation. researchgate.net

Mutagenesis Studies for Ligand-Receptor Interaction Validation

Mutagenesis studies are a cornerstone in the validation of ligand-receptor interactions, providing empirical evidence to support or refute hypotheses generated from molecular modeling and crystallographic data. By systematically altering the amino acid sequence of the 5-HT2C receptor, researchers can probe the functional significance of individual residues in agonist binding and receptor activation. This approach has been instrumental in elucidating the structural basis for the activity of various 5-HT2C agonists.

Correlation of Mutational Effects with Ligand Pharmacology and Binding

The true value of mutagenesis studies lies in correlating the structural changes with observable effects on ligand pharmacology. By quantifying changes in binding affinity (Ki or KD) and functional activity (potency, EC50, and efficacy, Emax), researchers can validate the specific roles of each residue.

For the endogenous agonist serotonin (5-HT), mutation of Serine 312 to Lysine (S312K) dramatically increased its binding affinity from 203 nM to 6.6 nM and its functional potency from 70 nM to 2.7 nM. nih.gov This demonstrates that this residue is critical for maintaining the receptor in a low-affinity, inactive state. Conversely, mutating residues K4.45 and C7.45, which are specific to the 5-HT2 family, decreased the maximal efficacy (Emax) of serotonin by up to 60%, while paradoxically increasing its binding affinity. nih.govmcgill.ca This suggests these residues are not directly part of the primary binding site but are crucial for the conformational changes that lead to receptor activation. nih.gov

Studies with synthetic ligands reveal even more nuanced interactions. For a class of compounds known as 4-phenyl-2-dimethylaminotetralins (PATs), mutations of S3.36, T3.37, and F5.47 were found to be critical for the binding affinity of all tested PATs. acs.org In contrast, another set of residues, including F6.44 and M6.47, were primarily involved in regulating their functional potencies (EC50/IC50). acs.org

Most strikingly, mutagenesis can reveal residues that act as "molecular switches" for ligand function. For example, when S5.43 or N6.55 were mutated to alanine (B10760859), the compound (−)-trans-3′-CF3-PAT switched from being an inverse agonist to an agonist. acs.org Conversely, mutating N6.55 to leucine (B10760876) caused the agonist (−)-trans-3′-Br-PAT to become an inverse agonist. acs.org These findings powerfully illustrate that distinct amino acids can govern the functional outcome of ligand binding, and that subtle changes in the ligand-receptor interaction can dramatically alter the pharmacological profile of a compound. acs.org

These correlations between mutational effects and pharmacology provide a detailed map of the ligand-receptor interface, confirming that different ligands, even within the same chemical class, may utilize distinct sets of amino acid interactions to produce their effects. acs.org This knowledge is invaluable for the rational design of new 5-HT2C agonists with desired properties, such as improved selectivity or specific functional profiles.

LigandReceptor MutationEffect on Binding AffinityEffect on Functional Potency/EfficacyReference
Serotonin (5-HT)S312KIncreased affinity (203 nM to 6.6 nM)Increased potency (EC50: 70 nM to 2.7 nM) nih.gov
Serotonin (5-HT)S312FIncreased affinity (203 nM to 76 nM)Increased potency (EC50: 70 nM to 28 nM) nih.gov
Serotonin (5-HT)K4.45M~6-fold increased affinity60% decrease in Emax nih.govmcgill.ca
Serotonin (5-HT)C7.45N~4-fold increased affinity~50% decrease in Emax nih.govmcgill.ca
PAT CompoundsS3.36A, T3.37A, F5.47ACritically reduced affinity- acs.org
PAT CompoundsF6.44A, M6.47A-Primarily altered functional potency (EC50/IC50) acs.org
(−)-trans-3′-CF3-PATS5.43A or N6.55A-Switched function from inverse agonist to agonist acs.org
(−)-trans-3′-Br-PATN6.55L-Switched function from agonist to inverse agonist acs.org
ErgotamineMutations in TM6 (6.48, 6.51, 6.52)Reduced, but not abrogated, binding- nih.gov

Emerging Research Avenues and Future Directions for 5 Ht2c Agonists

Advancements in High-Resolution Receptor Structure Elucidation

Recent breakthroughs in structural biology have provided unprecedented insights into the 5-HT2C receptor. The determination of high-resolution crystal structures of the 5-HT2C receptor in complex with various ligands, including the promiscuous agonist ergotamine and the selective inverse agonist ritanserin, has been a landmark achievement. nih.govnih.gov These structures, solved at resolutions of 3.0 Å and 2.7 Å respectively, reveal the molecular details of ligand binding and the conformational changes that distinguish agonist and inverse agonist actions. nih.govnih.gov

Specifically, the structures highlight key interactions within the orthosteric binding pocket and reveal how different chemotypes are recognized. nih.govbmbreports.org For instance, the structure of the 5-HT2C receptor bound to ergotamine provides a basis for understanding its polypharmacology, or its ability to interact with multiple receptor subtypes like serotonin (B10506), dopamine (B1211576), and adrenergic receptors. nih.govnih.gov Furthermore, comparative analysis of the agonist-bound (active-like) and inverse agonist-bound (inactive) states has elucidated the structural basis of receptor activation. A notable conformational change is the outward tilt of helix VI by 7.0 Å and an inward shift of helix III by 6.6 Å in the agonist-bound structure compared to the inverse agonist-bound form. nih.gov

These structural insights are crucial for structure-based drug design, enabling the rational design of novel agonists with improved selectivity and desired pharmacological profiles. shanghaitech.edu.cnpatsnap.com Understanding the atomic-level details of ligand-receptor interactions is paramount for overcoming the challenge of selectivity, particularly given the high homology among the 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). shanghaitech.edu.cnnih.gov

Development of Advanced High-Throughput Screening Methodologies for Novel Agonists

The quest for novel 5-HT2C agonists has been significantly propelled by the development of sophisticated high-throughput screening (HTS) methodologies. These advanced techniques allow for the rapid screening of large compound libraries to identify initial "hit" compounds. patsnap.comnih.gov

One such innovative method is the Ex-viTech platform, which utilizes whole-cell flow cytometry to screen small molecules against the human 5-HT2C receptor expressed at physiological levels in HeLa cells. nih.gov This approach has been successful in identifying novel agonist hits from in-house libraries. nih.gov Another strategy involves the use of mutant receptors in screening assays to selectively identify and optimize atypical agonists. nih.gov

Computational approaches, including pharmacophore-based screening and molecular docking, are also playing an increasingly important role. nih.gov By creating a 3D model of the essential features of a ligand required for binding, researchers can virtually screen large databases of natural and synthetic compounds to identify potential agonists. patsnap.comnih.gov For example, a pharmacophore-directed screening of the ZINC natural compound database led to the identification of several potential 5-HT2C agonists. nih.gov These computational methods, combined with traditional HTS, accelerate the discovery process and help to prioritize compounds for further experimental validation. patsnap.comnih.gov

Design and Characterization of Next-Generation Biased Agonists

The concept of biased agonism, or functional selectivity, has emerged as a key paradigm in GPCR drug discovery. nih.gov Biased agonists selectively activate certain intracellular signaling pathways over others, offering the potential to elicit specific therapeutic effects while avoiding unwanted side effects. nih.govacs.org The 5-HT2C receptor is known to couple to multiple signaling pathways, including the activation of phospholipase C (PLC) and phospholipase A2 (PLA2). nih.gov

Researchers are now actively designing and characterizing next-generation biased agonists for the 5-HT2C receptor. acs.org A recent study identified a series of spiro[chromene-2,4′-piperidine]s as potent and selective Gq-biased partial agonists of the 5-HT2C receptor. acs.org One compound from this series, a 7-chloro analogue, demonstrated significant partial agonism with no observed activity at the 5-HT2A or 5-HT2B receptors and, importantly, did not recruit β-arrestin, a protein involved in receptor desensitization and some adverse effects. acs.org

The development of such biased agonists holds immense promise for fine-tuning the therapeutic actions of 5-HT2C receptor modulation. By selectively engaging pathways linked to efficacy and avoiding those associated with adverse events, biased agonists could offer a superior therapeutic window compared to conventional agonists.

Integration of Omics Data for Comprehensive Mechanistic Understanding

To gain a more holistic understanding of the complex biological effects of 5-HT2C agonist activation, researchers are increasingly integrating "omics" data, such as transcriptomics and proteomics. This systems-level approach allows for a comprehensive analysis of the downstream molecular changes that occur following receptor stimulation.

For instance, integrative omics analysis has suggested that chronic treatment with fluoxetine, a selective serotonin reuptake inhibitor (SSRI) that indirectly activates 5-HT2C receptors, leads to increased energy metabolism via oxidative phosphorylation and mitochondrial changes in various brain regions. researchgate.net Spatial transcriptomics, a cutting-edge technique that maps gene activity in a tissue, can further reveal the heterogeneity of these responses within different brain areas and even at the single-neuron level. frontiersin.org

By combining these omics datasets with neurochemical and behavioral data, researchers can build more complete models of how 5-HT2C agonists exert their effects. This comprehensive mechanistic understanding is crucial for identifying novel biomarkers of drug response and for developing more targeted and effective therapeutic strategies.

Refinement of Preclinical Models for Enhanced Translational Potential

The successful translation of preclinical findings to clinical efficacy is a major challenge in drug development. To improve the predictive validity of animal models for 5-HT2C agonist research, there is a continuous effort to refine and develop more sophisticated preclinical paradigms.

These refinements include the use of more complex behavioral assays that capture different facets of neuropsychiatric disorders. For example, the 5-choice serial reaction time test is used to assess impulsivity and attention, providing a more nuanced understanding of a compound's behavioral effects than simple locomotor activity tests. researchgate.net The selective 5-HT2C receptor agonist WAY-163909 has been evaluated in this test to investigate its potential to reduce impulsive behavior. researchgate.net

Furthermore, the use of genetic models, such as 5-HT2C receptor knockout mice, has been instrumental in dissecting the specific role of this receptor in various physiological processes and in the effects of serotonergic drugs. wikipedia.org The development of peptidomimetics that modulate the interaction of the 5-HT2C receptor with other proteins, like the protein phosphatase and tensin homolog (PTEN), represents another innovative preclinical approach to enhance 5-HT2C receptor signaling. frontiersin.org These advanced preclinical models are essential for more accurately predicting the therapeutic potential and possible side effects of novel 5-HT2C agonists in humans.

Exploration of Novel Therapeutic Applications Beyond Established Areas

While 5-HT2C agonists have been extensively investigated for obesity and psychiatric disorders like schizophrenia and depression, emerging research is exploring their therapeutic potential in a variety of other conditions. wikipedia.orgtandfonline.compatsnap.com

One promising area is the treatment of substance use disorders. Preclinical studies have shown that 5-HT2C receptor agonists can reduce the reinforcing effects of addictive substances such as cocaine and nicotine (B1678760). patsnap.comtandfonline.com For example, the agonist Ro 60-0175 has been reported to decrease cocaine-induced hyperactivity and reduce ethanol (B145695) and nicotine self-administration in rats. tandfonline.com

Other potential applications include the management of sexual dysfunction, with some 5-HT2C agonists like mCPP and YM348 shown to induce penile erections in animal models. wikipedia.org There is also evidence suggesting a role for 5-HT2C receptor modulation in urinary incontinence and epilepsy. wikipedia.orgtandfonline.com The exploration of these novel therapeutic avenues could significantly expand the clinical utility of 5-HT2C agonists in the future.

Q & A

Q. What pharmacological assays are recommended for characterizing the selectivity profile of 5-HT2C agonist-3 across 5-HT2 receptor subtypes?

To evaluate selectivity, use a combination of:

  • Radioligand binding assays to determine Ki values for 5-HT2A, 2B, and 2C receptors (e.g., competition binding with [³H]-mesulergine for 5-HT2C) .
  • Functional assays such as Ca²⁺/Fluo-4 mobilization (for Gq signaling) and FLIPR Membrane Potential Blue assays (for Gi/o coupling) to measure EC₅₀ and Rmax values .
  • Cross-receptor testing against 5-HT2A/2B using HEK293 or CHO-K1 cells transfected with individual receptors to confirm selectivity ratios (e.g., 124-fold selectivity over 5-HT2C in some analogs) .

Q. How should experimental designs control for batch-to-batch variability in this compound synthesis?

  • Perform HPLC purity checks and NMR validation for structural consistency .
  • Include internal controls in assays (e.g., reference agonists like serotonin or DOI) to normalize potency metrics across experiments .
  • Replicate assays in triplicate (n = 3) and report mean ± SEM to account for variability .

Q. What in vivo models are validated for assessing this compound efficacy in psychiatric disorders?

  • Amphetamine-induced hyperactivity in rodents to evaluate antipsychotic-like effects .
  • Reversal learning tasks to assess cognitive flexibility, with attention to dose-dependent effects on perseverative errors .
  • Obesity models (e.g., diet-induced obesity) to study metabolic outcomes, aligning with preclinical evidence for 5-HT2C agonists in weight regulation .

Advanced Research Questions

Q. How do RNA editing isoforms of the 5-HT2C receptor influence the pharmacological evaluation of this compound?

RNA editing alters receptor conformations (e.g., VSV or VGV isoforms), reducing G protein coupling efficiency and agonist potency. To address this:

  • Use unedited receptor isoforms (5-HT2C-INI) in initial screens to assess intrinsic activity .
  • Compare agonist responses in edited vs. non-edited receptors via site-directed mutagenesis or cell lines expressing specific isoforms .
  • Measure GTPγS binding to quantify constitutive activity differences between isoforms .

Q. What structural strategies can minimize off-target effects of this compound at 5-HT2A/2B receptors?

  • Target residues critical for 5-HT2C selectivity , such as S3.36 and Y7.43, which influence ligand-receptor hydrogen bonding .
  • Use chimeric receptors (e.g., 5-HT2B/2C) to map intracellular regions affecting agonist efficacy .
  • Perform molecular docking studies to optimize interactions with 5-HT2C’s orthosteric pocket while avoiding 5-HT2A/2B binding motifs .

Q. How can researchers resolve discrepancies in reported EC₅₀ values for this compound across studies?

  • Standardize assay conditions , including cell type (HEK293 vs. CHO-K1), receptor density, and agonist pre-treatment protocols .
  • Account for functional selectivity (biased agonism) by testing multiple signaling pathways (e.g., Gq vs. β-arrestin) .
  • Validate findings with orthogonal methods , such as GTPγS binding and IP accumulation assays, to confirm pathway-specific potency .

Q. What mechanisms underlie contradictory results of this compound in compulsive behavior models?

  • Evaluate dose-dependent effects : Low doses may enhance cognitive flexibility, while high doses exacerbate perseveration .
  • Consider 5-HT2A co-activation : Use selective antagonists (e.g., M100907) to isolate 5-HT2C-specific effects .
  • Assess temporal dynamics : Acute vs. chronic administration may differentially regulate receptor desensitization .

Methodological Considerations

  • Data Contradictions : Cross-validate findings using both binding (Ki) and functional (EC₅₀) metrics, as discrepancies may arise from assay-specific parameters (e.g., calcium flux vs. GTPγS binding) .
  • Toxicology : Early-stage screening for 5-HT2B activity is critical to mitigate valvulopathy risks; use 5-HT2B antagonist co-treatment in long-term studies .

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